![molecular formula C11H23BO2Si B13459633 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- CAS No. 165904-19-8](/img/structure/B13459633.png)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- is a boron-containing compound widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-boron bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- typically involves the reaction of pinacolborane with trimethylsilylacetylene in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- undergoes various types of chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds to alkenes and alkynes.
Borylation: Formation of carbon-boron bonds, often catalyzed by transition metals.
Coupling Reactions: Formation of carbon-carbon bonds through palladium or copper-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Hydroboration: Typically involves the use of transition metal catalysts such as rhodium or iridium.
Borylation: Often uses palladium or nickel catalysts in the presence of ligands.
Coupling Reactions: Commonly employs palladium or copper catalysts with bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Hydroboration: Produces organoboranes, which can be further oxidized to alcohols.
Borylation: Yields boronic esters or acids, which are valuable intermediates in organic synthesis.
Coupling Reactions: Forms biaryl compounds, which are important in pharmaceuticals and materials science.
Applications De Recherche Scientifique
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- is used in various scientific research applications:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the development of boron-containing drugs and imaging agents.
Medicine: For the synthesis of boron neutron capture therapy agents.
Industry: In the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- involves the formation of stable carbon-boron bonds. The boron atom in the compound acts as an electrophile, facilitating the addition to nucleophilic carbon atoms. This reactivity is enhanced by the presence of the trimethylsilyl group, which stabilizes the intermediate species formed during the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: Commonly used in borylation and coupling reactions.
Catecholborane: Used in the hydroboration of alkenes and alkynes.
Uniqueness
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]- is unique due to its high stability and reactivity, which makes it a versatile reagent in organic synthesis. The presence of the trimethylsilyl group enhances its reactivity and allows for the formation of stable intermediates, making it particularly useful in complex synthetic routes.
Propriétés
Numéro CAS |
165904-19-8 |
|---|---|
Formule moléculaire |
C11H23BO2Si |
Poids moléculaire |
226.20 g/mol |
Nom IUPAC |
trimethyl-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]silane |
InChI |
InChI=1S/C11H23BO2Si/c1-9(15(6,7)8)12-13-10(2,3)11(4,5)14-12/h1H2,2-8H3 |
Clé InChI |
DDTUVLIREHWBTK-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C(=C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one](/img/structure/B13459553.png)
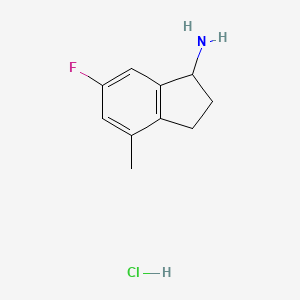
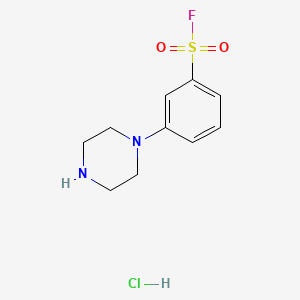
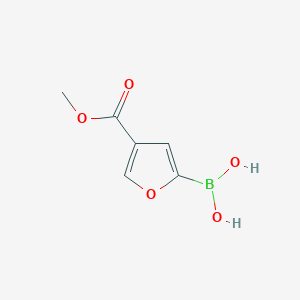
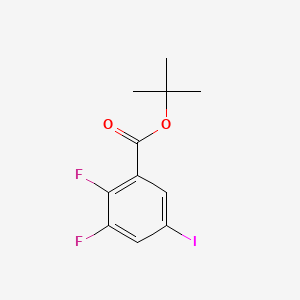
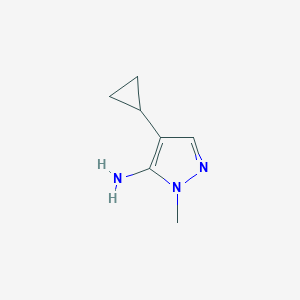

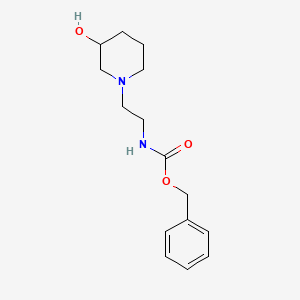


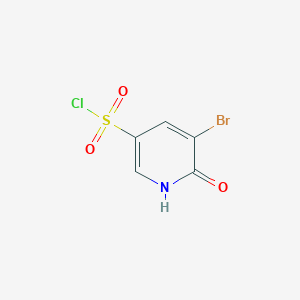
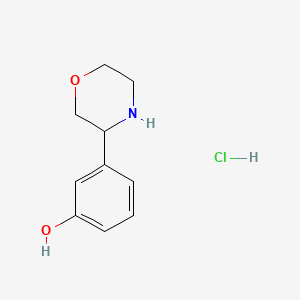
![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13459613.png)
![lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13459619.png)
